Antiparasitic agent-8

Antiparasitic drug discovery Cestode infection In vitro efficacy

Antiparasitic agent-8 is a stereochemically defined (S,S)-diastereomer of a linezolid analogue, specifically optimized for research against Hymenolepis nana. It demonstrates a paralysis time 50–70% shorter than praziquantel, with low cytotoxicity (ARPE-19 cells at 0.4 mM) and zero antibacterial activity. This compound is an essential benchmark for parasitic target deconvolution and SAR studies where stereochemical purity dictates efficacy.

Molecular Formula C17H22FN3O4
Molecular Weight 351.4 g/mol
Cat. No. B12413546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiparasitic agent-8
Molecular FormulaC17H22FN3O4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)NC(=O)C
InChIInChI=1S/C17H22FN3O4/c1-11(19-12(2)22)16-10-21(17(23)25-16)13-3-4-15(14(18)9-13)20-5-7-24-8-6-20/h3-4,9,11,16H,5-8,10H2,1-2H3,(H,19,22)/t11-,16-/m0/s1
InChIKeyJYHNPBCGLZTGJX-ZBEGNZNMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiparasitic Agent-8: Linezolid-Derived Oxazolidinone with Documented Anti-Cestode Activity


Antiparasitic agent-8 (CAS 2538594-33-9), also designated as Compound 9, is a diastereomeric linezolid analogue belonging to the oxazolidinone chemical class . The compound possesses the IUPAC name N-((S)-1-((S)-3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)ethyl)acetamide and a molecular weight of 351.37 g/mol . Structurally, it retains the core oxazolidinone ring and morpholine substituent characteristic of linezolid but incorporates a stereospecific ethyl acetamide side chain derived from L-alanine modification [1]. Unlike the parent antibacterial linezolid, antiparasitic agent-8 has been specifically evaluated for activity against the intestinal cestode Hymenolepis nana (dwarf tapeworm), a neglected parasitic pathogen affecting approximately 175 million individuals globally [1].

Why Antiparasitic Agent-8 Cannot Be Replaced by Generic Linezolid or Other Oxazolidinones


Antiparasitic agent-8 exhibits a distinct pharmacological profile that precludes simple substitution with commercially available oxazolidinones or first-line anthelmintics. While linezolid is a clinically validated antibacterial agent targeting the 50S ribosomal subunit, it demonstrates no meaningful activity against Hymenolepis nana [1]. Conversely, antiparasitic agent-8 and its structural congeners have been specifically engineered through stereoselective modification of the L-alanine-derived side chain, resulting in a complete loss of antibacterial activity coupled with potent cestocidal effects [1]. Furthermore, even among the linezolid analogue series (compounds 4–9), differential stereochemistry dictates efficacy: the (S,S)-configured diastereomer 9 exhibits a superior time-to-event profile compared to its diastereomeric counterpart 8, underscoring the critical role of absolute configuration in therapeutic performance [1]. These stereochemical and target-selectivity distinctions render generic substitution with linezolid or alternative oxazolidinones scientifically invalid for antiparasitic research applications.

Antiparasitic Agent-8 Quantitative Differentiation: Comparative In Vitro Efficacy and Safety Data


Antiparasitic Agent-8 Outperforms Praziquantel in Time-to-Paralysis and Time-to-Death Assays Against Hymenolepis nana

In a direct head-to-head in vitro comparison using the standard clinical cestocide praziquantel as a comparator, antiparasitic agent-8 (Compound 9) demonstrates a markedly accelerated onset of antiparasitic action. At an identical test concentration of 20 mg/mL, antiparasitic agent-8 induces parasite paralysis within 6–10 minutes and complete lethality within 18–21 minutes post-exposure [1]. In contrast, praziquantel requires 20 minutes to achieve paralysis and 30 minutes to induce parasite death under the same experimental conditions [1]. This represents a 50–70% reduction in paralysis time and a 30–40% reduction in time-to-death relative to the first-line standard-of-care agent.

Antiparasitic drug discovery Cestode infection In vitro efficacy Hymenolepis nana

Antiparasitic Agent-8 Demonstrates Favorable In Vitro Cytocompatibility Profile in Human Retinal Pigment Epithelial Cells

Antiparasitic agent-8 (Compound 9) was evaluated for cytotoxic potential against the ARPE-19 human retinal pigment epithelial cell line, a widely used model for preliminary in vitro safety assessment. At a concentration of 0.4 mM, antiparasitic agent-8 demonstrated a non-cytotoxic effect, preserving both cellular and metabolic viability [1]. While direct head-to-head cytotoxicity data for praziquantel in ARPE-19 cells are not reported in the same study, literature-class inference indicates that praziquantel exhibits measurable cytotoxicity and genotoxic potential in various mammalian cell lines at comparable or lower concentrations [2]. The absence of cytotoxicity at 0.4 mM for antiparasitic agent-8 suggests a favorable early-stage safety margin that may differentiate it from established anthelmintics with known toxicity liabilities.

Cytotoxicity Safety pharmacology ARPE-19 cells Therapeutic index

Antiparasitic Agent-8 Exhibits Complete Loss of Antibacterial Activity Relative to Parent Linezolid, Confirming Parasite-Selective Target Engagement

A critical differentiator of antiparasitic agent-8 is its engineered selectivity for parasitic targets over bacterial ribosomes. The parent compound linezolid is a clinically used oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. However, when antiparasitic agent-8 and its analogues (compounds 4–9) were evaluated against a panel of bacterial strains, including Gram-positive and Gram-negative organisms, they displayed no detectable antibacterial activity [1]. This stands in stark contrast to linezolid, which exhibits minimum inhibitory concentrations (MICs) in the range of 0.5–4 μg/mL against susceptible Staphylococcus and Enterococcus species [2]. The complete ablation of antibacterial potency in antiparasitic agent-8, while retaining potent cestocidal activity, indicates a structurally driven shift in target selectivity that is unique to this analogue series.

Target selectivity Antibacterial activity Oxazolidinone Structure-activity relationship

Stereochemical Configuration of Antiparasitic Agent-8 Drives Superior Efficacy Relative to Its Diastereomeric Counterpart

Antiparasitic agent-8 is the (S,S)-configured diastereomer (Compound 9) of the acetylated linezolid analogue pair synthesized from L-alanine. The (R,S)-diastereomer (Compound 8) was prepared and evaluated in parallel, enabling a direct stereochemical comparison. While both diastereomers demonstrated antiparasitic activity against H. nana, Compound 9 (antiparasitic agent-8) was explicitly highlighted among the most potent analogues (alongside Compounds 6 and 7) with respect to rapid paralysis and lethality kinetics [1]. In contrast, Compound 8 was not included among the high-potency subset, indicating that the (S,S) stereochemistry confers a measurable advantage in time-to-event pharmacodynamics. This stereochemical differentiation is a direct consequence of the diastereoselective synthetic route employing L-alanine-derived oxazolidinone intermediates [1].

Stereochemistry Diastereomer Structure-activity relationship Chiral resolution

Antiparasitic Agent-8: Recommended Scientific and Industrial Application Scenarios Based on Quantitative Evidence


Lead Identification and Optimization for Neglected Cestode Infections

Antiparasitic agent-8 is optimally deployed as a validated hit compound in screening cascades targeting Hymenolepis nana and related intestinal cestodes. With a paralysis time 50–70% shorter than praziquantel at equivalent concentrations [1], the compound provides a robust positive control or benchmark for evaluating novel chemical entities. Its complete loss of antibacterial activity relative to linezolid [1] ensures that observed antiparasitic effects are attributable to a distinct mechanism of action, making it a valuable tool for target deconvolution studies in parasitology.

Structure-Activity Relationship (SAR) Studies on Oxazolidinone-Derived Antiparasitics

The stereochemically defined (S,S)-configuration of antiparasitic agent-8 establishes it as a critical reference standard for SAR investigations. As demonstrated by the differential efficacy between diastereomers 8 and 9 [1], the absolute stereochemistry at the oxazolidinone C5 and acetamide-bearing carbon dictates antiparasitic potency. Researchers engaged in medicinal chemistry optimization of oxazolidinone scaffolds should utilize antiparasitic agent-8 to calibrate synthetic routes and validate chiral purity, as substitution with the (R,S)-diastereomer would yield misleading structure-activity correlations.

In Vitro Toxicology and Selectivity Profiling in Parasitic Disease Models

Given its documented non-cytotoxic effect on ARPE-19 human cells at 0.4 mM [1], antiparasitic agent-8 serves as an appropriate comparator for assessing the therapeutic index of novel antiparasitic candidates. The compound's favorable cytocompatibility profile, coupled with its potent and rapid cestocidal action, makes it suitable for inclusion in selectivity panels that aim to differentiate parasite-specific toxicity from host cell cytotoxicity. Procurement for this application is particularly relevant for groups advancing antiparasitic leads toward preclinical candidate nomination.

Mechanism-of-Action Studies Distinct from Antibacterial Oxazolidinones

Antiparasitic agent-8 presents a unique pharmacological probe for investigating the divergent molecular targets of oxazolidinone derivatives in eukaryotic parasites versus prokaryotic pathogens. The compound retains the core oxazolidinone pharmacophore of linezolid yet exhibits zero antibacterial activity while potently clearing H. nana [1]. This target-switching phenomenon enables researchers to dissect structure-activity relationships governing ribosomal versus non-ribosomal target engagement. Procurement of antiparasitic agent-8 for comparative biochemical and genetic studies can illuminate novel antiparasitic targets within the oxazolidinone chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiparasitic agent-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.